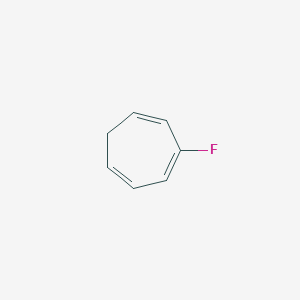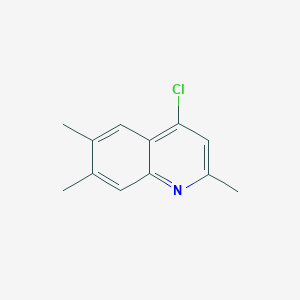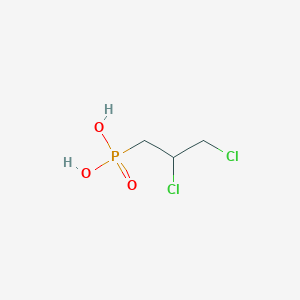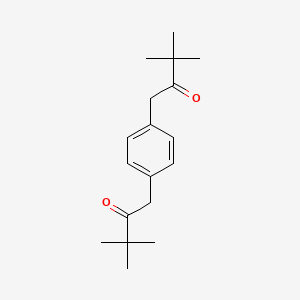
2,4-Dimethyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyldocosane is a branched alkane with the molecular formula C24H50 . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a docosane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Méthodes De Préparation
The synthesis of 2,4-Dimethyldocosane can be achieved through various synthetic routes. One common method involves the alkylation of a docosane precursor with methylating agents under specific reaction conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, along with the presence of a suitable catalyst to facilitate the methylation process .
Analyse Des Réactions Chimiques
2,4-Dimethyldocosane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These reactions include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of lower alkanes through hydrogenation.
Substitution: Halogenation is a typical substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated alkanes.
Applications De Recherche Scientifique
2,4-Dimethyldocosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions. Its reactivity and stability make it a valuable reference in organic synthesis.
Biology: In biological research, this compound is used to study the metabolic pathways of hydrocarbons in microorganisms. It helps in understanding the biodegradation processes and the role of specific enzymes in breaking down hydrocarbons.
Industry: The compound is utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dimethyldocosane exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that catalyze the oxidation and breakdown of hydrocarbons. These enzymes, such as monooxygenases and dioxygenases, introduce oxygen atoms into the hydrocarbon chain, leading to the formation of intermediate compounds that are further degraded .
Comparaison Avec Des Composés Similaires
2,4-Dimethyldocosane can be compared with other similar compounds, such as:
2,4-Dimethylpentane: This compound is a smaller branched alkane with similar chemical properties but a shorter carbon chain.
2,2-Dimethyldocosane: Another isomer of docosane, differing in the position of the methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical behavior and applications in various fields.
Propriétés
Formule moléculaire |
C24H50 |
|---|---|
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
2,4-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(2)3/h23-24H,5-22H2,1-4H3 |
Clé InChI |
UGJBVGQOKDFHDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


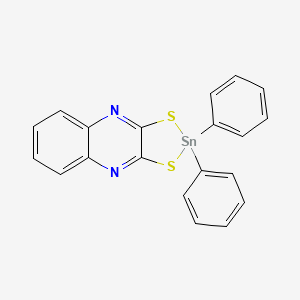

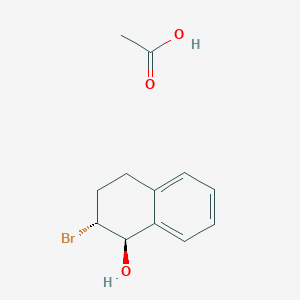
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
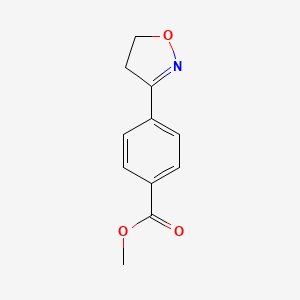
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

